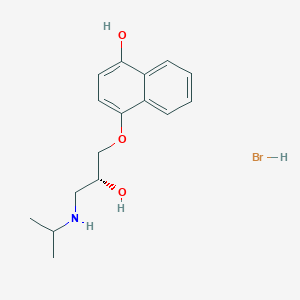
(R)-4-Hydroxy Propranolol Hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-Hydroxy Propranolol Hydrobromide is a derivative of propranolol, a non-selective beta-adrenergic receptor antagonist. This compound is particularly interesting due to its enantiomeric form, which can exhibit different pharmacological properties compared to its racemic mixture. Propranolol itself is widely used in the treatment of cardiovascular diseases, anxiety, and other conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Hydroxy Propranolol Hydrobromide typically involves the resolution of racemic propranolol followed by selective hydroxylation. One common method involves the use of Candida antarctica Lipase B (CALB) for the kinetic resolution of propranolol precursors . This biocatalytic approach allows for the isolation of enantiomerically pure ®-propranolol, which can then be hydroxylated to form ®-4-Hydroxy Propranolol. The hydrobromide salt is formed by reacting the hydroxylated product with hydrobromic acid.
Industrial Production Methods
Industrial production of ®-4-Hydroxy Propranolol Hydrobromide often employs continuous flow synthesis techniques to enhance efficiency and yield . This method involves the reaction of epoxide intermediates with isopropylamine under controlled conditions, followed by hydroxylation and salt formation.
Chemical Reactions Analysis
Types of Reactions
®-4-Hydroxy Propranolol Hydrobromide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols.
Scientific Research Applications
®-4-Hydroxy Propranolol Hydrobromide has a wide range of scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of other enantiomerically pure compounds.
Industry: It is used in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of ®-4-Hydroxy Propranolol Hydrobromide involves its interaction with beta-adrenergic receptors. By blocking these receptors, the compound inhibits the effects of catecholamines such as adrenaline and noradrenaline . This results in decreased heart rate, reduced myocardial contractility, and lower blood pressure. Additionally, the compound can cross the blood-brain barrier, affecting central adrenergic activity and reducing symptoms of anxiety .
Comparison with Similar Compounds
Similar Compounds
Propranolol: The racemic mixture of propranolol is widely used in clinical practice.
Alprenolol: Another beta-blocker with similar pharmacological properties.
Pindolol: Known for its partial agonist activity at beta-adrenergic receptors.
Carazolol: A beta-blocker with high affinity for beta-adrenergic receptors.
Metoprolol: A selective beta-1 adrenergic receptor antagonist.
Uniqueness
®-4-Hydroxy Propranolol Hydrobromide is unique due to its enantiomeric purity and specific pharmacological profile. Unlike the racemic mixture, the ®-enantiomer exhibits distinct biological activities, making it valuable for targeted therapeutic applications .
Properties
Molecular Formula |
C16H22BrNO3 |
|---|---|
Molecular Weight |
356.25 g/mol |
IUPAC Name |
4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-ol;hydrobromide |
InChI |
InChI=1S/C16H21NO3.BrH/c1-11(2)17-9-12(18)10-20-16-8-7-15(19)13-5-3-4-6-14(13)16;/h3-8,11-12,17-19H,9-10H2,1-2H3;1H/t12-;/m1./s1 |
InChI Key |
LHTJAZGMMZLACD-UTONKHPSSA-N |
Isomeric SMILES |
CC(C)NC[C@H](COC1=CC=C(C2=CC=CC=C21)O)O.Br |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)O)O.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R)-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B13717466.png)
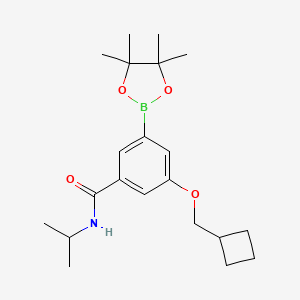
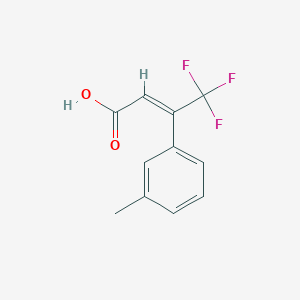

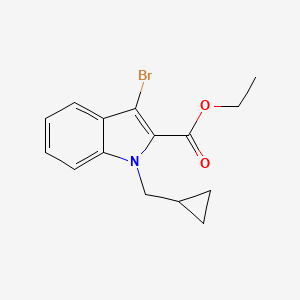
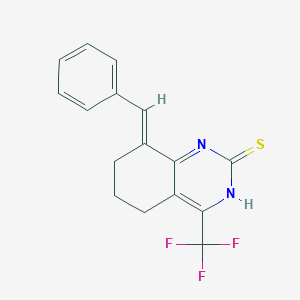
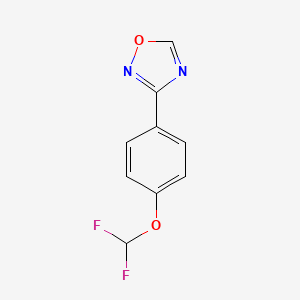
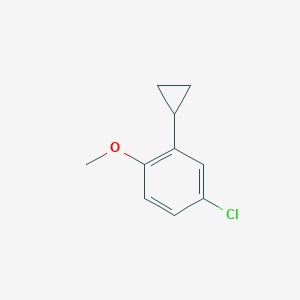
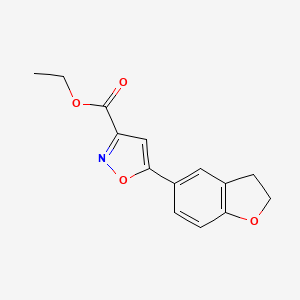
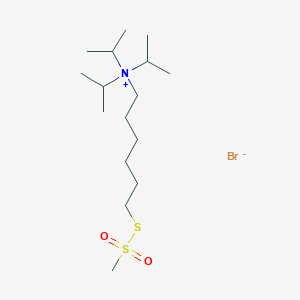
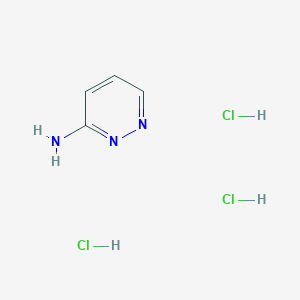

![1-Propanaminium, N,N,N-trimethyl-2,3-bis[(1-oxohexadecyl)oxy]-](/img/structure/B13717543.png)
![[[2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetyl]amino]azanium;chloride](/img/structure/B13717564.png)
